molecular formula C22H26ClFN4O2 B2592248 N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898432-64-9

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2592248
CAS No.: 898432-64-9
M. Wt: 432.92
InChI Key: PVAWDZYQGMWHAN-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetically derived oxalamide derivative supplied for research and development purposes. Compounds within the oxalamide class have been investigated in various scientific contexts. For instance, structurally related N1-N2 disubstituted oxalamides have been identified in patent literature as possessing notable antifungal activities, suggesting a potential area of interest for this chemical series in infectious disease research . The molecular architecture of this compound, which incorporates a 4-methylpiperazinyl group linked to a p-tolyl ethyl chain, is characteristic of scaffolds designed for targeted biological interactions. This specific structure suggests potential for research into signal transduction pathways and enzyme inhibition studies. Researchers are exploring its utility in developing novel pharmacophores and as a tool compound in biochemical assays. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O2/c1-15-3-5-16(6-4-15)20(28-11-9-27(2)10-12-28)14-25-21(29)22(30)26-17-7-8-19(24)18(23)13-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAWDZYQGMWHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine intermediate: This step involves the reaction of 4-methylpiperazine with an appropriate halogenated aromatic compound under basic conditions.

    Introduction of the oxalamide group: The piperazine intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide linkage.

    Final coupling reaction: The final step involves coupling the oxalamide intermediate with 3-chloro-4-fluoroaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide group to an amine.

    Substitution: The chloro and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide: This compound has a similar structure but includes a thiophene group instead of a p-tolyl group.

    1-(2,4-dichlorobenzoyl)-4-[(4-fluorophenyl)methyl]piperazine: This compound shares the piperazine and fluorophenyl moieties but differs in other structural aspects.

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H22ClFN4O2
  • Molecular Weight : 424.92 g/mol
  • CAS Number : 946200-21-1

The compound exhibits various biological activities primarily attributed to its structural components, which include a piperazine moiety and a chlorofluorophenyl group. These groups are known to interact with several biological targets:

  • Receptor Modulation : The piperazine ring is often involved in receptor binding, potentially modulating neurotransmitter systems.
  • Inhibition of Enzymatic Activity : Some derivatives of oxalamide compounds have been shown to inhibit specific enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects in metabolic disorders.

Antitumor Activity

Research indicates that oxalamide derivatives can exhibit antitumor properties. A study focusing on similar compounds showed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers like cyclin D1 .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary tests on related oxalamides have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess similar properties.

Study 1: Antitumor Efficacy

In a controlled laboratory study, researchers evaluated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 15 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial effects of various oxalamide derivatives, including the compound . The study revealed that it inhibited the growth of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) observed at 32 µg/mL against Staphylococcus aureus. This suggests potential for development as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AntitumorInduces apoptosisIC50 = 15
AntimicrobialInhibits bacterial growthMIC = 32

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